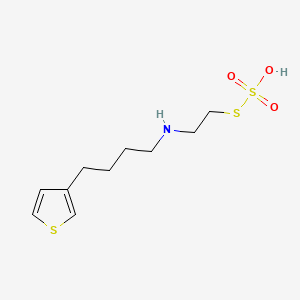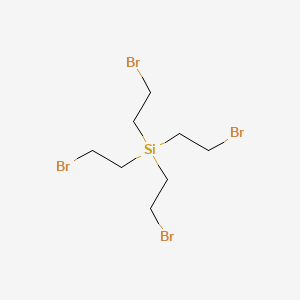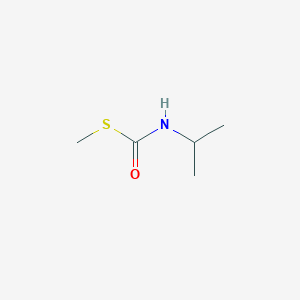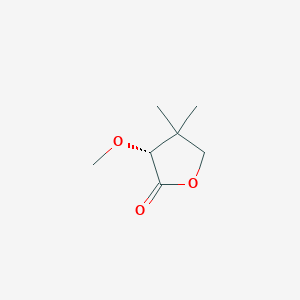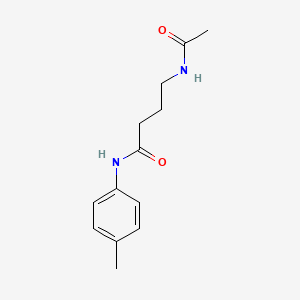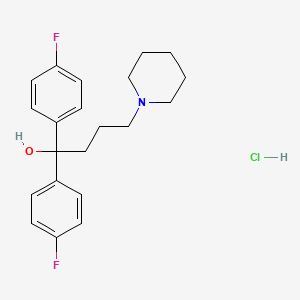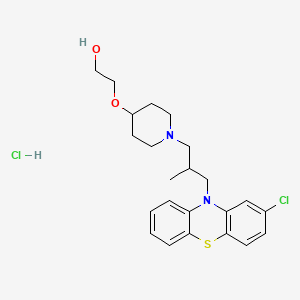![molecular formula C12H4Br2O3 B14657572 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione CAS No. 42523-61-5](/img/structure/B14657572.png)
5,8-Dibromonaphtho[2,3-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromonaphtho[2,3-c]furan-1,3-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthofurans, which are characterized by a fused ring system containing both naphthalene and furan moieties. The presence of bromine atoms at positions 5 and 8 further enhances its reactivity and potential utility in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the formation of the naphthofuran core, followed by selective bromination. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and physical properties.
Cycloaddition Reactions: The furan ring can participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthofuran derivatives, while oxidation and reduction can lead to quinones or hydroquinones .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices
Mécanisme D'action
The mechanism by which 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione exerts its effects is largely dependent on its interaction with specific molecular targets. The bromine atoms enhance its electrophilic character, making it reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and biological interactions. The compound may also interact with cellular components, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Naphtho[2,3-c]furan-1,3-dione: Lacks the bromine atoms, resulting in different reactivity and applications.
5,8-Dihydroxynaphtho[2,3-c]furan-1,3-dione:
Naphtho[2,3-c]thiophene-1,3-dione: Features a sulfur atom in place of the oxygen in the furan ring, leading to distinct electronic and structural characteristics
Uniqueness: The presence of bromine atoms in 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science .
Propriétés
Numéro CAS |
42523-61-5 |
|---|---|
Formule moléculaire |
C12H4Br2O3 |
Poids moléculaire |
355.97 g/mol |
Nom IUPAC |
5,8-dibromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H4Br2O3/c13-9-1-2-10(14)6-4-8-7(3-5(6)9)11(15)17-12(8)16/h1-4H |
Clé InChI |
BISXEJKYEGYQKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C3C(=CC2=C1Br)C(=O)OC3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
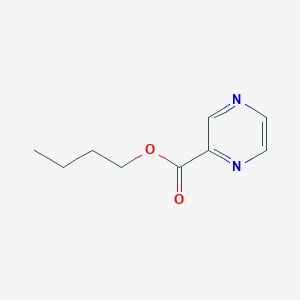
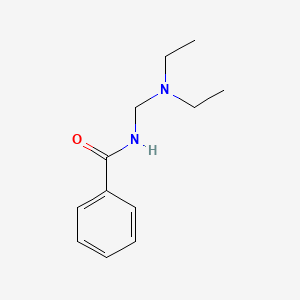

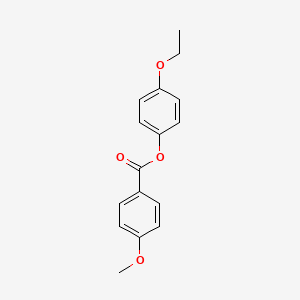
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)

